molecular formula C18H18O4 B12563531 2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- CAS No. 214264-42-3

2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-

Cat. No.: B12563531
CAS No.: 214264-42-3
M. Wt: 298.3 g/mol
InChI Key: KDGUURGSSDZPQG-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Epoxides, dihydroxy derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with signaling pathways such as the NF-κB and MAPK pathways, contributing to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.

    Flavonoids: Compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with a similar diketone structure and various therapeutic properties.

Uniqueness

2-Propen-1-one, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)- is unique due to the presence of methoxy groups on both aromatic rings, which can influence its reactivity and biological activities. The specific substitution pattern and the (2E)-configuration contribute to its distinct chemical and pharmacological properties.

Properties

CAS No.

214264-42-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)6-10-16(19)14-7-11-17(21-2)18(12-14)22-3/h4-12H,1-3H3

InChI Key

KDGUURGSSDZPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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